

Physical and chemical properties of 5-Benzylamino-1-pentanol

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Compound of Interest

Compound Name: 5-Benzylamino-1-pentanol

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An In-depth Technical Guide to 5-Benzylamino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Benzylamino-1-pentanol**, a valuable bifunctional molecule in organic synthesis. This document details its characteristics, provides hypothetical yet detailed experimental protocols for its synthesis and analysis, and includes visualizations to aid in understanding its chemical workflow.

Core Properties

5-Benzylamino-1-pentanol, also known as N-(5-Hydroxypentyl)benzylamine, is a colorless to light orange or yellow clear liquid.^[1] It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other fine chemicals.^[2] Its structure incorporates a primary alcohol and a secondary amine, offering two reactive sites for chemical modification.

Physical and Chemical Data

The known physical and chemical properties of **5-Benzylamino-1-pentanol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₉ NO	[1]
Molecular Weight	193.29 g/mol	[1]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Density	0.993 g/cm ³	[2]
Boiling Point	312.258 °C at 760 mmHg	[2]
Flash Point	100.753 °C	[2]
Refractive Index	1.523	[2]
Purity	>98.0%	[1]
CAS Number	2937-99-7	[2]

Synthesis and Purification

A common and efficient method for the synthesis of **5-Benzylamino-1-pentanol** is the reductive amination of 5-amino-1-pentanol with benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

Experimental Protocol: Synthesis

Materials:

- 5-Amino-1-pentanol
- Benzaldehyde
- Methanol (or another suitable solvent)
- Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

- Glacial acetic acid (catalyst)
- Diethyl ether or ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- Imine Formation: In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 equivalent) in methanol. Add a catalytic amount of glacial acetic acid. To this solution, add benzaldehyde (1.0-1.1 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
 - Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.
- Work-up:
 - If using NaBH₄, quench the reaction by the slow addition of water.
 - If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure to remove the methanol.

- To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Benzylamino-1-pentanol**.

Experimental Protocol: Purification

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

- Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **5-Benzylamino-1-pentanol** as a clear liquid.

Analytical Characterization

The structure and purity of the synthesized **5-Benzylamino-1-pentanol** can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the nitrogen atom

(~2.6 ppm), and multiplets for the other methylene protons in the pentanol chain. The protons of the -OH and -NH groups will appear as broad singlets.

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the benzylic carbon, and the five carbons of the pentanol chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

- A broad peak in the region of 3300-3500 cm^{-1} corresponding to the O-H stretching vibration of the alcohol.
- A peak in the range of 3300-3400 cm^{-1} for the N-H stretching of the secondary amine.
- Peaks around 2850-2950 cm^{-1} due to C-H stretching of the aliphatic chain.
- Aromatic C-H stretching vibrations above 3000 cm^{-1} .
- C-N stretching vibration in the region of 1000-1250 cm^{-1} .
- C-O stretching vibration around 1050-1150 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-Benzylamino-1-pentanol** would be expected to show a molecular ion peak (M^+) at m/z 193. Key fragmentation patterns would include:

- Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a butyl alcohol radical to form the stable tropyl cation or a related fragment at m/z 91.
- Cleavage of the C-C bond adjacent to the oxygen atom.
- Loss of a water molecule (M-18).

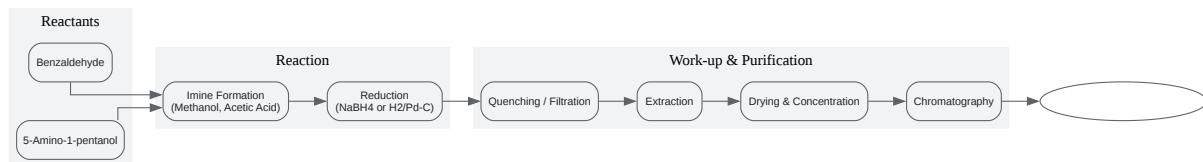
Safety and Handling

5-Benzylamino-1-pentanol is classified as causing skin irritation (H315) and serious eye irritation (H319).^[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **5-Benzylamino-1-pentanol** via reductive amination.

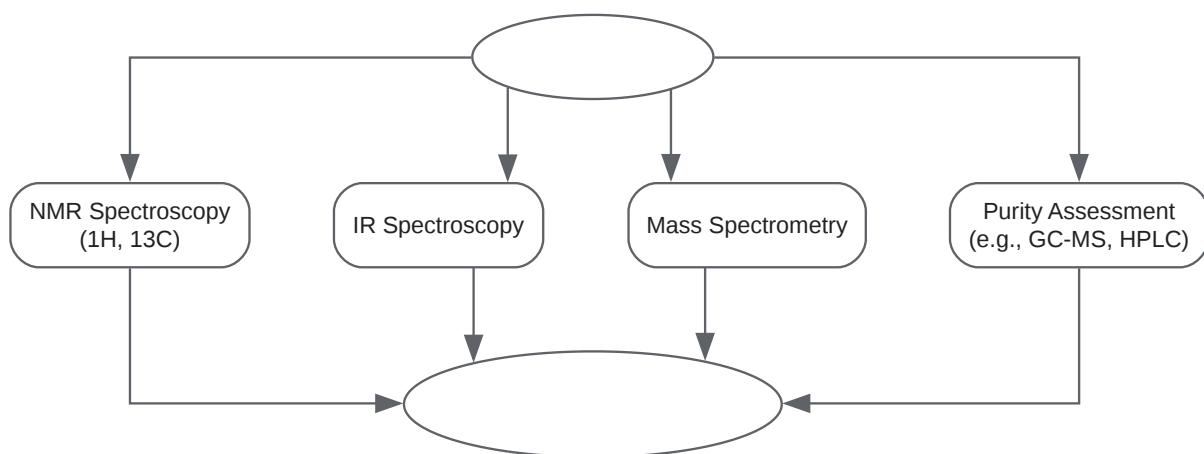


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Caption: Synthetic workflow for **5-Benzylamino-1-pentanol**.

Analytical Workflow

This diagram outlines the typical analytical workflow for the characterization of the final product.



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